
3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C₉H₄F₄O₃ It is characterized by the presence of a fluoro group, a formyl group, and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid can be achieved through several methodsThis can be done using electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced using reagents such as fluorine gas and trifluoromethyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production. The exact methods may vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in a solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-2-carboxy-6-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-2-hydroxymethyl-6-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the fluoro and trifluoromethyl groups can influence the reactivity and selectivity of the compound. The formyl group can participate in various reactions, such as nucleophilic addition, due to its electrophilic nature. The molecular targets and pathways involved vary depending on the specific reaction or application .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzoic acid: Similar structure but with the fluoro group in a different position.
3-(Trifluoromethyl)benzoic acid: Lacks the formyl and fluoro groups.
2-(Trifluoromethyl)benzoic acid: Similar structure but without the fluoro and formyl groups.
Uniqueness
3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various chemical syntheses and applications .
Properties
Molecular Formula |
C9H4F4O3 |
|---|---|
Molecular Weight |
236.12 g/mol |
IUPAC Name |
3-fluoro-2-formyl-6-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H4F4O3/c10-6-2-1-5(9(11,12)13)7(8(15)16)4(6)3-14/h1-3H,(H,15,16) |
InChI Key |
NMQCPDZGWCJOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026589.png)
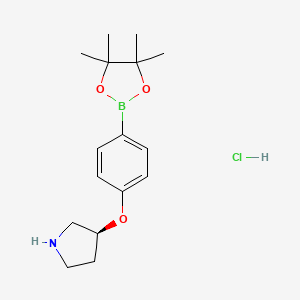


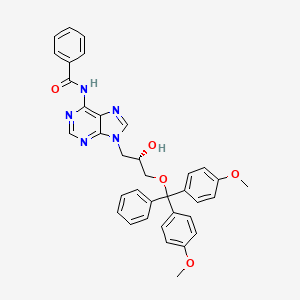
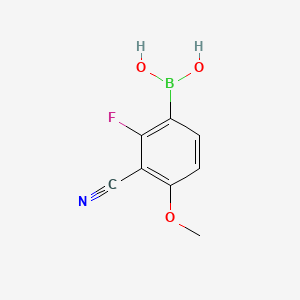
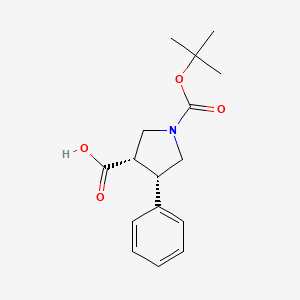


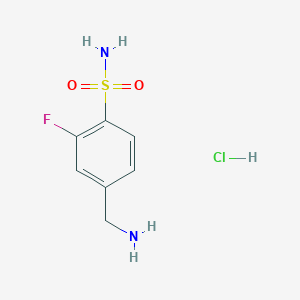


![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)

